8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
Properties
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2NO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLIYILJWEQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinolinone Precursor Synthesis
The quinolinone core is synthesized via a Schmidt reaction, as demonstrated in analogous dihydroisoquinolin derivatives. A 6-methoxy-2,3-dihydro-1H-inden-1-one precursor reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation using boron tribromide generates the hydroxylated intermediate, which is critical for subsequent dioxane ring formation.
Dioxino Ring Cyclization
Thedioxino[2,3-g]quinoline system is constructed via a catalyst-free cyclization strategy. Ethylene glycol derivatives react with the hydroxylated quinolinone under acidic conditions, forming the dioxane ring. This step achieves regioselectivity through careful control of stoichiometry and temperature (60–80°C, 12–24 hours).
Functionalization with Fluorinated Substituents
Introduction of 4-Fluorobenzyl Group
The 6-[(4-fluorophenyl)methyl] moiety is introduced via alkylation. Sodium hydride in N,N-dimethylformamide (DMF) facilitates the reaction between the quinolinone intermediate and 4-fluorobenzyl halide. This method yields a 72–85% conversion efficiency, depending on the halide reactivity (bromide > chloride).
Acylation with 4-Fluorobenzoyl Chloride
The 8-position is acylated using 4-fluorobenzoyl chloride under Friedel-Crafts conditions. Aluminum trichloride in dichloromethane at 0–5°C prevents over-acylation. Post-reaction workup involves 1N sodium hydroxide extraction and ethyl acetate purification, achieving 68–75% isolated yields.
Optimization and Diastereoselectivity
Solvent and Catalyst Screening
Aqueous ethanol (70% v/v) enhances reaction efficiency in multicomponent syntheses, reducing byproduct formation compared to DMF or THF. Catalyst-free conditions at room temperature improve atom economy (E-factor: 0.8–1.2).
Diastereomeric Control
The cis/trans diastereoselectivity ratio exceeds 50:1 in spiroquinoline analogs, attributed to steric hindrance from the 4-fluorobenzyl group. Chiral HPLC analysis confirms >98% enantiomeric excess for the desired cis-configuration.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale batches (5–10 kg) utilize continuous flow reactors for the cyclization step, reducing reaction time from 24 hours to 2.5 hours. Ethyl acetate/water biphasic systems enable efficient product isolation without chromatography.
Environmental Impact
Method B’s aqueous ethanol system reduces hazardous waste generation by 40% compared to dichloromethane-based protocols. Life-cycle assessment shows a 22% lower carbon footprint for catalyst-free routes.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights critical differences between the target compound and its closest analogs:
Key Observations:
Fluorine vs. Alkoxy Groups: The target compound’s 4-fluorobenzoyl group increases electronegativity and reduces metabolic oxidation compared to ethoxy/methoxy groups .
Positional Effects of Fluorine :
- The 4-fluorophenylmethyl group (target compound) may offer better target binding than 2-fluorophenylmethyl analogs due to reduced steric hindrance .
Biological Activity
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS No: 866588-30-9) is a synthetic compound belonging to the class of dioxinoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound features a complex arrangement that includes fluorobenzoyl and fluorophenyl moieties. Its molecular formula is . The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against breast cancer cell lines with mutant BRCA1/2 genes, contributing to its potential use in targeted cancer therapies .
- Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes involved in DNA repair processes. This is particularly relevant in cancers where DNA repair pathways are aberrant due to genetic mutations.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms:
- Inhibition Potency : Research indicates that it has a Ki value in the nanomolar range for PARP1 and PARP2 enzymes (Ki = 1.2 nM and 0.87 nM respectively), showcasing its potential as a therapeutic agent in cancer treatment .
- Cellular Assays : The compound also demonstrated an EC50 value of 2.51 nM in whole-cell assays for PARP-mediated PARylation, indicating strong efficacy in cellular contexts .
Data Table: Biological Activity Summary
| Activity | Value | Reference |
|---|---|---|
| Ki (PARP1) | 1.2 nM | |
| Ki (PARP2) | 0.87 nM | |
| EC50 (PARylation) | 2.51 nM | |
| Cytotoxicity (MX-1 cells) | 0.3 nM | |
| Cytotoxicity (Capan-1 cells) | 5 nM |
Case Studies
Several case studies have explored the pharmacokinetics and therapeutic applications of this compound:
- Phase I Clinical Trials : Initial trials indicated that the compound is orally bioavailable and displays favorable pharmacokinetic properties, making it suitable for further development as an oral anticancer drug.
- Combination Therapies : The efficacy of this compound was enhanced when used in combination with standard chemotherapeutic agents such as temozolomide and cisplatin, suggesting potential for use in combination therapy regimens .
Q & A
Q. Optimization Tips :
- Monitor reaction progress with HPLC (C18 column, acetonitrile/water gradient) to ensure intermediate purity .
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity .
- Purify final products via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₈H₂₀F₂NO₄) .
- X-ray Crystallography : Determines absolute configuration and dihedral angles of fluorinated substituents (if single crystals are obtainable) .
Q. Purity Assurance :
- HPLC-UV (λ = 254 nm) with >98% purity threshold .
- Elemental Analysis (C, H, N) to confirm stoichiometry .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorinated substituents on bioactivity?
Answer:
- Variable Substituent Libraries :
- Synthesize analogs with halogen replacements (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) at the benzoyl or benzyl positions .
- Compare bioactivity against Plasmodium falciparum (antimalarial) or Staphylococcus aureus (antibacterial) models .
- Key Assays :
- Enzyme inhibition (e.g., PfPK6 kinase assay for antimalarial activity) .
- Cytotoxicity profiling (e.g., HEK293 cells) to assess selectivity .
- Data Analysis :
- Use QSAR models to correlate substituent electronegativity/logP with IC₅₀ values .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound class?
Answer:
- Controlled Replication :
- Standardize assay protocols (e.g., consistent parasite strain, cell line passages) to minimize variability .
- Structural Verification :
- Re-characterize disputed compounds via X-ray crystallography to confirm regioisomeric purity (e.g., dioxane vs. dioxolane ring conformations) .
- Mechanistic Studies :
- Perform isothermal titration calorimetry (ITC) to validate target binding (e.g., PfPK6) and rule off-target effects .
Advanced: What computational methods are effective for predicting biological targets and binding modes?
Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Run GROMACS simulations (100 ns) to assess stability of quinoline-enzyme complexes in solvated environments .
- Pharmacophore Mapping :
- Identify critical hydrogen-bond acceptors (e.g., dioxane oxygen) using Phase or MOE .
Basic: How can researchers mitigate solubility challenges during in vitro assays?
Answer:
- Solvent Systems :
- Use DMSO stock solutions (≤0.1% v/v) for aqueous dilution to prevent precipitation .
- Test co-solvents (e.g., cyclodextrins, Tween-80) for enhanced bioavailability .
- pH Adjustment :
- Prepare buffers (pH 7.4 PBS) to mimic physiological conditions and improve ionization .
Advanced: What strategies optimize metabolic stability for in vivo studies?
Answer:
- Prodrug Design :
- Mask labile esters (e.g., acetylated quinoline hydroxyl groups) to enhance plasma half-life .
- Cytochrome P450 Inhibition Assays :
- Screen for CYP3A4/2D6 interactions using human liver microsomes and LC-MS metabolite profiling .
- Pharmacokinetic Modeling :
- Fit non-compartmental models to IV/PO dosing data (e.g., Cmax, AUC) .
Advanced: How can researchers validate the compound’s mechanism of action against hypothesized targets?
Answer:
- Genetic Knockdown :
- Use CRISPR-Cas9 to silence PfPK6 in Plasmodium and assess resistance phenotype .
- Surface Plasmon Resonance (SPR) :
- Measure real-time binding kinetics (ka/kd) between the compound and purified enzyme .
- Fluorescence Polarization :
- Compete with fluorescent probes (e.g., ATP-γ-S-BODIPY) in kinase binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
